molecular formula C7H6F2O2S B045312 ((Difluoromethyl)sulfonyl)benzene CAS No. 1535-65-5

((Difluoromethyl)sulfonyl)benzene

Cat. No.: B045312
CAS No.: 1535-65-5
M. Wt: 192.19 g/mol
InChI Key: LRHDNAVPELLXDL-UHFFFAOYSA-N
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Description

((Difluoromethyl)sulfonyl)benzene: is a fluorinated aromatic compound characterized by a benzene ring attached to a difluoromethyl group and a sulfonyl group.

Mechanism of Action

Target of Action

((Difluoromethyl)sulfonyl)benzene is a versatile reagent used in various organic synthesis reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups. It interacts with these targets to facilitate the introduction of the difluoromethyl group into the target molecules .

Mode of Action

The compound acts as a difluoromethyl anion equivalent . It undergoes nucleophilic substitution reactions with various organic compounds . For instance, it can react with aryl and alkyl thiocyanates to form (benzenesulfonyl)difluoromethyl thioethers . This reaction occurs under transition metal-free conditions .

Biochemical Pathways

While the specific biochemical pathways affected by this compound depend on the nature of the target molecule, the compound generally facilitates the introduction of the difluoromethyl group into organic molecules . This can lead to the formation of various difluoromethylated compounds, which can have diverse biological activities depending on their structure.

Result of Action

The primary result of this compound’s action is the formation of difluoromethylated compounds . These compounds can have various molecular and cellular effects depending on their structure and the nature of the target molecule.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of transition metals . It’s worth noting that some reactions involving this compound can occur under transition metal-free conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

Comparison with Similar Compounds

Uniqueness: ((Difluoromethyl)sulfonyl)benzene is unique due to its combination of a difluoromethyl group and a sulfonyl group attached to a benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

difluoromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHDNAVPELLXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473498
Record name ((Difluoromethyl)sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-65-5
Record name ((Difluoromethyl)sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name difluoromethanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of ((difluoromethyl)sulfonyl)benzene discussed in the research?

A1: The research paper focuses on using this compound as a reagent for introducing the (benzenesulfonyl)difluoromethylthio group (-SCF2SO2Ph) into organic molecules. [] This is achieved through a nucleophilic substitution reaction with various aryl and alkyl thiocyanates. This method is particularly useful because it offers a transition metal-free approach for late-stage (benzenesulfonyl)difluoromethylthiolation of diverse substrates like alkyl halides and aryl diazonium salts, expanding its synthetic utility. []

Q2: What are the advantages of the presented method for synthesizing (benzenesulfonyl)difluoromethyl thioethers?

A2: The research highlights several advantages of this method:

  1. Transition-metal-free: The reaction avoids the use of expensive and potentially toxic transition metal catalysts. []
  2. Late-stage functionalization: The mild reaction conditions allow for the introduction of the (benzenesulfonyl)difluoromethylthio group at a late stage in the synthesis of complex molecules. []
  3. Versatility: The method is compatible with a variety of thiocyanates, including those derived from alkyl halides and aryl diazonium salts. []

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